molecular formula C25H17N3O3S2 B2882657 N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide CAS No. 477485-28-2

N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide

Cat. No.: B2882657
CAS No.: 477485-28-2
M. Wt: 471.55
InChI Key: SFQQVIWNUGNXQG-UHFFFAOYSA-N
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Description

N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide (CAS 477485-28-2) is a synthetic organic compound with a molecular formula of C 25 H 17 N 3 O 3 S 2 and a molecular weight of 471.55 g/mol . This complex molecule is built on a 1,3-thiazole core, a privileged scaffold in medicinal chemistry known for its versatile interactions with biological targets . The structure incorporates a 5-nitro-1-benzothiophene-2-carboxamide group and is substituted at the 4 and 5 positions of the thiazole ring with 4-methylphenyl and phenyl groups, respectively, creating a sophisticated platform for structure-activity relationship (SAR) studies . This compound is intended for research use only (RUO) and is strictly not for diagnostic or therapeutic personal use. Its primary research value lies in its potential as a key intermediate or target molecule in drug discovery campaigns, particularly those investigating new anti-infective agents. The structural components of this molecule—thiazole and benzothiophene—are frequently utilized in the development of pharmacologically active compounds, including antimicrobials . Researchers can utilize this compound to explore innovative strategies against antimicrobial resistance (AMR), such as the development of antibiotic adjuvants that target non-essential bacterial pathways like the reductive sulfate assimilation pathway (RSAP) and its key enzyme, serine acetyltransferase (SAT) . Its well-defined structure also makes it a valuable candidate for high-throughput screening, hit-to-lead optimization, and probing novel mechanisms of action in chemical biology and medicinal chemistry.

Properties

IUPAC Name

N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17N3O3S2/c1-15-7-9-16(10-8-15)22-23(17-5-3-2-4-6-17)33-25(26-22)27-24(29)21-14-18-13-19(28(30)31)11-12-20(18)32-21/h2-14H,1H3,(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFQQVIWNUGNXQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-])C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

The compound belongs to the thiazole derivatives class and features a complex structure that includes:

  • Thiazole Ring : A five-membered ring containing sulfur and nitrogen.
  • Benzothiophene Moiety : A fused bicyclic structure that contributes to its biological activity.
  • Substituents : The presence of a nitro group and various phenyl groups enhances its chemical reactivity and biological properties.

Molecular Formula

C21H18N4O2S\text{C}_{21}\text{H}_{18}\text{N}_4\text{O}_2\text{S}

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of Thiazole Ring : Utilizing Hantzsch thiazole synthesis by condensing α-haloketones with thioamides.
  • Introduction of Phenyl Groups : Achieved through Friedel-Crafts acylation reactions.
  • Final Coupling : The thiazole derivative is coupled with benzothiophene carboxylic acid using coupling reagents like EDCI.

Antimicrobial Activity

Research has shown that thiazole derivatives exhibit notable antimicrobial properties. The compound was evaluated for its effectiveness against various bacterial strains:

  • Tested Organisms :
    • Escherichia coli
    • Staphylococcus aureus

The compound demonstrated significant antibacterial activity at concentrations as low as 1 µg/mL, indicating its potential as an antimicrobial agent .

Antifungal Activity

In addition to antibacterial properties, the compound was also screened for antifungal activity against:

  • Aspergillus niger
  • Aspergillus oryzae

Results indicated effective inhibition of fungal growth, suggesting a broad spectrum of antimicrobial action .

Anticancer Activity

Recent studies have investigated the anticancer potential of thiazole derivatives. For instance, derivatives containing similar structural motifs were tested against various cancer cell lines, revealing:

  • Significant Cell Viability Reduction : Compounds exhibited antiproliferative effects in pancreatic cancer cells.
  • Mechanism of Action : Target prediction analysis identified cannabinoid receptors as potential targets contributing to the observed activity .

Case Studies

  • Study on Antimicrobial Properties :
    • Conducted by Prajapati et al., this study synthesized various amides derived from thiazoles and evaluated their antibacterial and antifungal activities using standard methods . The findings supported the hypothesis that structural modifications enhance biological efficacy.
  • Anticancer Research :
    • A study published in Pharmaceuticals highlighted the antiproliferative effects of benzothiazole derivatives in paraganglioma and pancreatic cancer cells. The results suggested synergistic effects when combined with established chemotherapeutics like gemcitabine .

Summary of Findings

Biological ActivityTested Organisms/Cell LinesConcentrationResults
AntibacterialE. coli, S. aureus1 µg/mLSignificant inhibition
AntifungalA. niger, A. oryzae1 µg/mLEffective growth inhibition
AnticancerPancreatic cancer cellsVariesReduced cell viability; synergistic effects with gemcitabine

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The target compound belongs to the nitro-substituted carboxamide family, sharing similarities with compounds reported in and . Key structural comparisons include:

Core Heterocycles
  • Benzothiophene vs. Thiophene : The target compound’s benzothiophene core (a fused benzene-thiophene system) offers greater aromaticity and steric bulk compared to simpler thiophene derivatives like N-(4-(4-fluorophenyl)-5-methylthiazol-2-yl)-5-nitrothiophene-2-carboxamide (Compound 9, ). This difference may influence pharmacokinetic properties such as solubility, membrane permeability, and binding affinity to biological targets .
Substituent Variations
  • Nitro Group Placement: The nitro group at the 5-position of benzothiophene is analogous to nitro groups in thiophene-based compounds (e.g., Compound 9, ). Nitro groups are known to enhance antibacterial activity by facilitating electron-deficient interactions with microbial enzymes .
  • Thiazole Substituents : The 4-methylphenyl and phenyl groups on the thiazole ring contrast with fluorophenyl or trifluoromethylphenyl groups in analogs (e.g., ). Fluorine substituents typically increase electronegativity and metabolic stability, whereas methyl and phenyl groups may enhance hydrophobic interactions .

Physicochemical Properties

However:

  • Melting Points : Thiazole-pyrrolopyridine hybrids () melt at 230–260°C, indicating high crystallinity. The target compound’s benzothiophene-thiazole structure may exhibit similar thermal stability .
  • Spectroscopic Signatures : IR and NMR spectra of analogs () reveal characteristic absorptions for nitro (1520–1560 cm⁻¹), carbonyl (1663–1682 cm⁻¹), and aromatic C-H stretches. The target compound’s spectra would differ due to benzothiophene’s extended conjugation .

Data Table: Key Comparisons

Compound Name (Reference) Core Structure Substituents Notable Properties
Target Compound Benzothiophene 4-methylphenyl, phenyl, 5-nitro Structural complexity; unconfirmed activity
Compound 9 () Thiophene 4-fluorophenyl, methyl, 5-nitro Antibacterial; commercial source
N-(4-(3,5-difluorophenyl)thiazol-2-yl)-... () Thiophene 3,5-difluorophenyl, 5-nitro High purity (99.05%); potential for optimization
3e () Pyrrolopyridine 4-methylphenylsulfonyl, fluoro Anticandidate; 97% yield, 257–258°C MP

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide, and how can purity be maximized?

  • Methodology : Synthesis typically involves multi-step reactions:

Thiazole ring formation : Condensation of 4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-amine with 5-nitro-1-benzothiophene-2-carbonyl chloride under reflux in anhydrous dichloromethane (DCM) with a catalytic amount of triethylamine (Et₃N) .

Nitro-group introduction : Nitration at the benzothiophene moiety using a mixture of HNO₃/H₂SO₄ at 0–5°C to prevent over-nitration .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity.

  • Key parameters : Reaction temperature, solvent polarity, and stoichiometric ratios significantly impact yield. For example, excess acyl chloride (1.2 equivalents) improves coupling efficiency .

Q. Which spectroscopic and computational techniques are critical for structural characterization?

  • Spectroscopic methods :

  • ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.5 ppm) and confirm nitro-group placement via deshielding effects .
  • FT-IR : Identify carbonyl (C=O stretch ~1680 cm⁻¹) and nitro (NO₂ asymmetric stretch ~1520 cm⁻¹) groups .
  • Mass spectrometry (HRMS) : Verify molecular ion peak [M+H]⁺ with <2 ppm error .
    • Computational tools : Density Functional Theory (DFT) using Gaussian 16 to optimize geometry and predict vibrational spectra, cross-validated with experimental data .

Q. How can biological targets for this compound be identified in preliminary screening?

  • Approach :

Molecular docking : Use AutoDock Vina to screen against kinases (e.g., EGFR, VEGFR) due to the thiazole and benzothiophene moieties’ affinity for ATP-binding pockets .

In vitro assays : Fluorescence polarization assays to measure binding affinity (IC₅₀) for prioritized targets .

  • Validation : Competitive binding assays with known inhibitors (e.g., gefitinib for EGFR) to confirm specificity .

Advanced Research Questions

Q. How do electronic properties (e.g., HOMO-LUMO gaps) influence reactivity and target interactions?

  • Methodology :

  • Wavefunction analysis : Multiwfn software calculates HOMO-LUMO gaps, electrostatic potential (ESP) maps, and Fukui indices to predict nucleophilic/electrophilic sites .
  • Correlation with activity : Lower HOMO-LUMO gaps (~3.5 eV) correlate with enhanced electron-transfer capacity, critical for redox-mediated biological activity .
    • Example : Nitro-group electron-withdrawing effects reduce LUMO energy, facilitating charge-transfer interactions with receptor residues .

Q. How can contradictions in biological activity data across studies be resolved?

  • Strategies :

Assay standardization : Compare IC₅₀ values under identical conditions (e.g., pH 7.4, 37°C) to control for experimental variability .

Metabolite profiling : LC-MS to identify degradation products or active metabolites that may skew results .

Structural analogs : Test derivatives (e.g., nitro-to-amine substitution) to isolate functional group contributions .

  • Case study : Discrepancies in cytotoxicity (e.g., HeLa vs. MCF-7 cells) may arise from differential expression of target proteins, validated via Western blot .

Q. What methodologies elucidate structure-activity relationships (SAR) for this compound?

  • SAR workflow :

Analog synthesis : Modify substituents (e.g., methylphenyl to fluorophenyl) and assess activity trends .

3D-QSAR : CoMFA/CoMSIA models using SYBYL-X to map steric/electrostatic fields and predict activity cliffs .

Crystallography : Resolve ligand-target complexes (e.g., via SHELXL refinement) to identify key binding interactions (e.g., hydrogen bonds with Thr766 in EGFR) .

  • Key finding : The nitro group enhances π-π stacking with tyrosine residues, while the thiazole ring contributes to hydrophobic interactions .

Q. What experimental conditions affect the compound’s stability, and how can degradation be mitigated?

  • Stability studies :

  • Thermal stability : TGA/DSC shows decomposition onset at 210°C, suggesting storage at <25°C .
  • Photodegradation : UV-Vis monitoring under light (300–800 nm) reveals nitro-group reduction; use amber vials to prevent radical formation .
  • Hydrolytic stability : HPLC analysis after 24h in PBS (pH 7.4) shows <5% degradation; acidic/basic conditions (pH <3 or >10) accelerate hydrolysis .
    • Mitigation : Lyophilization for long-term storage; avoid polar aprotic solvents (e.g., DMSO) during formulation .

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